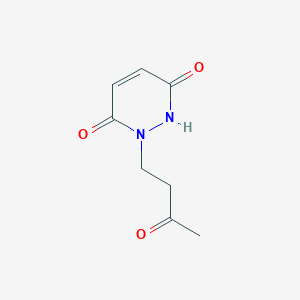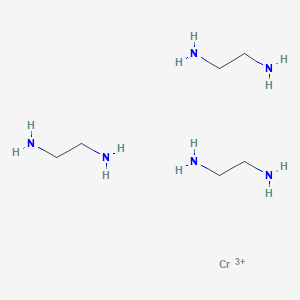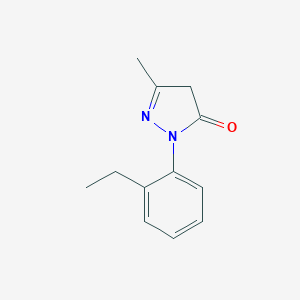
1-(4-Methoxyphenyl)-4-phenylazetidin-2-one
描述
硝基乙烯,化学名为 [(3-[5-硝基-2-呋喃基]-1-[2-(5-硝基-2-呋喃基)乙烯基]亚烯丙基)氨基]胍,是硝基呋喃类化合物家族的一员。 硝基乙烯过去因其抑菌和杀菌特性而被广泛用作动物饲料中的生长促进剂。 由于人们对其潜在的诱变和致癌作用的担忧,许多国家已经限制了它的使用 .
准备方法
合成路线和反应条件
硝基乙烯是通过一系列化学反应合成的,这些反应涉及 5-硝基-2-糠醛与胍的缩合。 反应通常需要使用二甲基甲酰胺、乙腈和甲醇等溶剂。 反应条件包括保持特定的温度和 pH 值,以确保形成所需产物 .
工业生产方法
在工业环境中,硝基乙烯的生产涉及大型化学反应器,在这些反应器中,反应物在受控条件下混合并加热。 然后使用液相色谱等技术对产品进行纯化,以去除任何杂质并确保所需的纯度水平 .
化学反应分析
反应类型
硝基乙烯经历各种化学反应,包括:
氧化: 硝基乙烯可以被氧化形成亚硝基衍生物。
还原: 它可以被还原形成胺衍生物。
常用试剂和条件
这些反应中常用的试剂包括还原剂(如硼氢化钠用于还原反应)和氧化剂(如高锰酸钾用于氧化反应)。 反应通常在受控的温度和 pH 条件下进行,以确保形成所需的产物 .
形成的主要产物
这些反应形成的主要产物包括亚硝基衍生物、胺衍生物和取代的硝基乙烯化合物。 这些产物具有不同的生物活性,可以在不同的应用中使用 .
科学研究应用
硝基乙烯因其在各个领域的应用而被广泛研究:
作用机制
硝基乙烯的确切作用机制尚不清楚。据信,它通过抑制参与葡萄糖和丙酮酸降解的细菌酶来发挥作用。 这种抑制会影响各种细胞过程,导致细菌死亡 . 据信,硝基乙烯的作用涉及多个分子靶点,与其他抗生素相比,它不太容易产生耐药性 .
相似化合物的比较
硝基乙烯属于硝基呋喃家族,其中包括硝呋喃妥因、呋喃唑酮、呋喃妥因和硝基呋喃酮等化合物 . 与这些化合物相比,硝基乙烯具有独特的结构特征,有助于其特定的生物活性。 例如,硝基乙烯结构中存在两个硝基呋喃环,使其与其他硝基呋喃化合物区分开来 .
类似化合物列表
- 硝呋喃妥因
- 呋喃唑酮
- 呋喃妥因
- 硝基呋喃酮
硝基乙烯独特的结构和广谱抗菌活性使其成为科学研究中宝贵的化合物,尽管由于安全问题,其使用受到限制。
属性
IUPAC Name |
1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-9-7-13(8-10-14)17-15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVMYLUYRYWTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325837 | |
| Record name | 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19340-68-2 | |
| Record name | NSC519846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-METHOXYPHENYL)-4-PHENYL-2-AZETIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



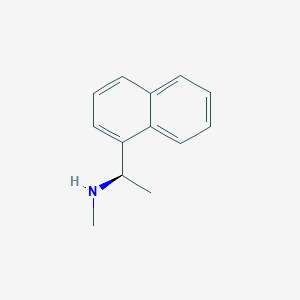
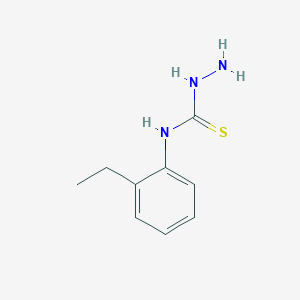
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
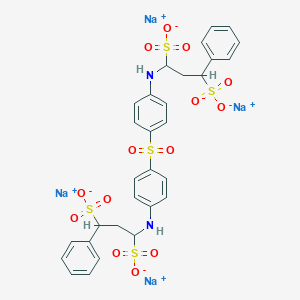
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)


![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)

